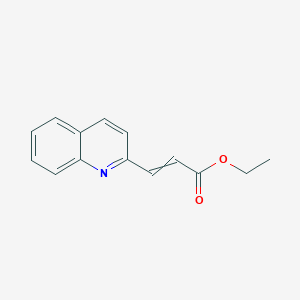

Ethyl 3-(quinolin-2-yl)prop-2-enoate

Description

Ethyl 3-(quinolin-2-yl)prop-2-enoate is an α,β-unsaturated ester featuring a quinolin-2-yl substituent. This compound is hypothesized to exhibit unique photophysical, chemical, and biological properties due to its fused bicyclic aromatic system, making it relevant in medicinal chemistry and materials science .

Properties

CAS No. |

123172-88-3 |

|---|---|

Molecular Formula |

C14H13NO2 |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

ethyl 3-quinolin-2-ylprop-2-enoate |

InChI |

InChI=1S/C14H13NO2/c1-2-17-14(16)10-9-12-8-7-11-5-3-4-6-13(11)15-12/h3-10H,2H2,1H3 |

InChI Key |

RQQNOLUEUFVWJV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CC1=NC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation:

- While not commonly produced on an industrial scale, research laboratories synthesize this compound for specific applications.

Chemical Reactions Analysis

Michael Addition:

- Base-catalyzed reactions: Piperidine, sodium ethoxide

- Acid-catalyzed hydrolysis: Dilute HCl or NaOH

- Reduction: Hydrogen gas over a metal catalyst (e.g., palladium on carbon)

- Hydrolysis yields quinoline-2-carboxylic acid and ethanol.

- Reduction leads to ethyl quinoline-2-carboxylate.

Scientific Research Applications

Medicinal Chemistry:

Materials Science:

Chemical Biology:

Mechanism of Action

- The compound’s mechanism of action depends on its specific application.

- It may interact with enzymes, receptors, or cellular pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares Ethyl 3-(quinolin-2-yl)prop-2-enoate with structurally related α,β-unsaturated esters:

Physicochemical Properties

- Solubility: Polar substituents (e.g., hydroxyl in Ethyl caffeate ) improve water solubility, while hydrophobic groups (e.g., bromine in ) enhance lipid solubility. The quinolin-2-yl group likely reduces aqueous solubility due to its aromatic bulk.

- Stability : α,β-unsaturated esters are prone to hydrolysis under acidic/basic conditions. Halogenated derivatives (e.g., ) may exhibit greater stability due to reduced electron density at the ester carbonyl.

Research Findings and Trends

- Structure-Activity Relationships (SAR): Electron-deficient aromatic systems (e.g., quinoline) enhance interactions with biological targets, while electron-donating groups (e.g., methoxy in ) improve solubility but may reduce reactivity .

- Crystallography : Tools like SHELXL () and ORTEP-III () are critical for elucidating the geometry and intermolecular interactions of these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.